![molecular formula C18H17FN2O3S B13812576 2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, features a piperidine ring substituted with a benzoxazole group and a fluorophenylsulfonyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzoxazole group can be introduced through a condensation reaction involving o-aminophenol and a suitable carboxylic acid derivative. The fluorophenylsulfonyl group is usually added via a sulfonylation reaction using a fluorophenylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) involves its interaction with specific molecular targets. The benzoxazole group can interact with enzymes or receptors, modulating their activity. The fluorophenylsulfonyl group may enhance the compound’s binding affinity and specificity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Piperidine,4-(2-benzoxazolyl)-1-[(2-chlorophenyl)sulfonyl]-(9ci)
- Piperidine,4-(2-benzoxazolyl)-1-[(2-bromophenyl)sulfonyl]-(9ci)
- Piperidine,4-(2-benzoxazolyl)-1-[(2-methylphenyl)sulfonyl]-(9ci)
Uniqueness
Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) is unique due to the presence of the fluorophenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C18H17FN2O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H17FN2O3S/c19-14-5-1-4-8-17(14)25(22,23)21-11-9-13(10-12-21)18-20-15-6-2-3-7-16(15)24-18/h1-8,13H,9-12H2 |
InChI Key |
JGPZZXBPSLTXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
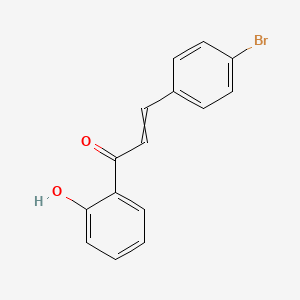
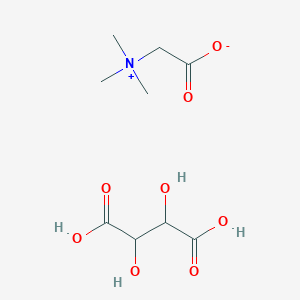
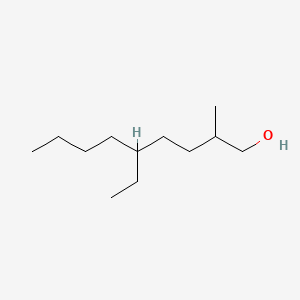
![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)

![N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide](/img/structure/B13812533.png)

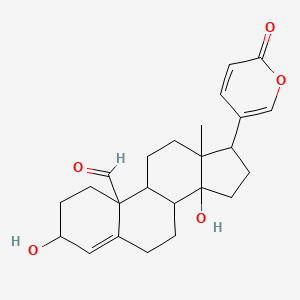

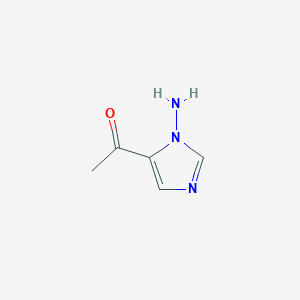


![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
